5-Bromo-2-methylisonicotinic acid CAS 1060810-16-3 properties
5-Bromo-2-methylisonicotinic acid CAS 1060810-16-3 properties
An In-depth Technical Guide to 5-Bromo-2-methylisonicotinic Acid (CAS 1060810-16-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-methylisonicotinic acid is a substituted pyridine derivative that serves as a highly versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups—a pyridine core, a bromine atom, and a carboxylic acid—which provide orthogonal chemical handles for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid is a key site for amide bond formation and esterification. This unique combination makes the compound an invaluable starting material for constructing diverse chemical libraries and synthesizing complex target molecules, particularly in the pursuit of novel therapeutic agents like kinase and PARP inhibitors. This guide provides a comprehensive overview of its properties, safety protocols, reactivity, and strategic applications in drug discovery.
Core Compound Identification and Structure
5-Bromo-2-methylisonicotinic acid is systematically known as 5-bromo-2-methylpyridine-4-carboxylic acid. The isonicotinic acid nomenclature designates that the carboxyl group is located at the 4-position of the pyridine ring. It is a solid at room temperature and is primarily used for research and development purposes.[1]
It is critical for researchers to note a common discrepancy in commercial supplier databases. While the CAS number 1060810-16-3 and the chemical name correctly refer to the isonicotinic acid (4-carboxy) isomer, some vendor-provided SMILES codes and structures erroneously depict the nicotinic acid (3-carboxy) isomer.[1][2] The structural information and reactivity profiles discussed herein pertain to the correct isonicotinic acid structure as defined by its IUPAC name.
Caption: Chemical structure of 5-Bromo-2-methylisonicotinic acid.
Physicochemical and Spectroscopic Profile
The intrinsic properties of a compound are fundamental to its application in experimental work. The key physicochemical data for 5-Bromo-2-methylisonicotinic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 1060810-16-3 | [1][2] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2] |
| Molecular Weight | 216.03 g/mol | [1][2] |
| IUPAC Name | 5-bromo-2-methylpyridine-4-carboxylic acid | |
| SMILES Code | CC1=NC=C(C(=C1)C(=O)O)Br | |
| MDL Number | MFCD13189312 | [1][2] |
| Storage | Store sealed in a dry place at room temperature. | [1] |
Predicted Spectroscopic Characteristics
While public, experimentally-derived spectral data is limited, the structure allows for the prediction of key spectroscopic features essential for reaction monitoring and quality control:
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¹H NMR: The spectrum would be expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet corresponding to the methyl group protons would appear in the aliphatic region (typically ~2.5 ppm). A broad singlet for the carboxylic acid proton would also be present, which is exchangeable with D₂O.
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¹³C NMR: The spectrum would display seven distinct carbon signals. This includes the characteristic signal for the carboxylic acid carbonyl carbon (~165-175 ppm), five signals for the sp² hybridized carbons of the pyridine ring, and one signal for the methyl group carbon in the aliphatic region.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C=C/C=N stretching vibrations characteristic of the pyridine ring.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.
Safety and Handling
Proper handling is crucial when working with reactive chemical intermediates. 5-Bromo-2-methylisonicotinic acid is classified as a hazardous substance.
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Data sourced from Ambeed.[2]
Handling and Storage Protocol:
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Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and sources of ignition.[1][3][4]
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Spill Management: In case of a spill, avoid generating dust.[5] Remove all ignition sources.[3] Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[3]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[3] If on skin, wash with soap and water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[3]
Synthesis and Chemical Reactivity
The synthetic utility of 5-Bromo-2-methylisonicotinic acid stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
Reactivity Profile
The compound's structure offers three primary points for chemical modification:
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The Bromine Atom: This site is ideal for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[2] This makes it a powerful handle for introducing aryl, heteroaryl, alkyl, or amino substituents at the 5-position.
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The Carboxylic Acid: This functional group is a versatile anchor for derivatization. It can be readily converted into esters, amides, or acid chlorides. Amide bond formation, in particular, is a cornerstone of medicinal chemistry for linking the scaffold to other fragments or amines.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or oxidized to form an N-oxide, which can alter the electronic properties and reactivity of the ring system.
Caption: Key reaction pathways for 5-Bromo-2-methylisonicotinic acid.
Proposed Synthetic Protocol: Bromination of 2-methylisonicotinic acid
Objective: To synthesize 5-Bromo-2-methylisonicotinic acid via electrophilic aromatic substitution.
Materials:
-
2-methylisonicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Ice water
-
Sodium thiosulfate solution (10%)
-
Appropriate organic solvent for recrystallization (e.g., Ethanol/Water)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, charge 2-methylisonicotinic acid (1.0 eq).
-
Acidification: Carefully add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) to the flask while cooling in an ice bath. Stir until the solid is completely dissolved. The sulfuric acid acts as both a solvent and an activating agent, protonating the pyridine nitrogen to make the ring less susceptible to oxidation and directing the electrophilic attack.
-
Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at 0-5 °C. Alternatively, add liquid bromine (1.1 eq) dropwise via the dropping funnel. The reaction is exothermic and should be controlled carefully.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product and dilute the sulfuric acid.
-
Workup: If bromine was used, decolorize the solution by adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 5-Bromo-2-methylisonicotinic acid. Dry the final product under vacuum.
Applications in Drug Discovery
The true value of 5-Bromo-2-methylisonicotinic acid lies in its application as a scaffold in the design and synthesis of biologically active molecules. Its rigid pyridine core serves as a well-defined framework to orient substituents in three-dimensional space, which is critical for binding to protein targets.
Scaffold for Kinase and PARP Inhibitors
Many targeted therapies, especially in oncology, focus on inhibiting enzymes like kinases and Poly(ADP-ribose) Polymerase (PARP).[6] The pyridine scaffold is a common feature in many such inhibitors. 5-Bromo-2-methylisonicotinic acid serves as an excellent starting point for generating novel inhibitors for several reasons:
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The bromine at the 5-position can be replaced via Suzuki coupling to install various aryl or heteroaryl groups, which can occupy hydrophobic pockets in an enzyme's active site.[6]
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The carboxylic acid at the 4-position can be converted into an amide that forms critical hydrogen bonds with the protein backbone.
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The methyl group at the 2-position can provide beneficial steric interactions or be further functionalized.
Intermediate for Combinatorial Chemistry
The orthogonal reactivity of the bromo and carboxylic acid groups makes this compound ideal for combinatorial library synthesis to accelerate the drug discovery process.
Caption: Drug discovery workflow using the title compound as a scaffold.
This workflow demonstrates how a single starting material can be rapidly diversified at two different positions to generate a large library of related compounds. This strategy allows researchers to efficiently explore the structure-activity relationship (SAR) around the pyridine core to identify potent and selective drug candidates.
Conclusion
5-Bromo-2-methylisonicotinic acid (CAS 1060810-16-3) is a strategic and high-value building block for chemical synthesis and pharmaceutical research. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust platform for creating novel molecular architectures. By leveraging established synthetic protocols, particularly palladium-catalyzed cross-coupling and amide bond formation, researchers can efficiently generate libraries of complex molecules for screening against a wide range of biological targets. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in advancing the frontiers of drug discovery.
References
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Kikkoman Biochemifa Company. (2016, November 18). SAFETY DATA SHEET. Available at: [Link]
-
Airgas. SAFETY DATA SHEET. Available at: [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Google Patents. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
Sources
- 1. 1060810-16-3|5-Bromo-2-methylisonicotinic acid|BLD Pharm [bldpharm.com]
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- 3. fishersci.com [fishersci.com]
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